molecular formula C20H19N3O2 B1211537 7,8-Dimethoxy-1,5-dimethyl-3-phenylpyrazolo[3,4-c]isoquinoline

7,8-Dimethoxy-1,5-dimethyl-3-phenylpyrazolo[3,4-c]isoquinoline

Cat. No. B1211537
M. Wt: 333.4 g/mol
InChI Key: XCXFZGWTAOVGKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,8-dimethoxy-1,5-dimethyl-3-phenylpyrazolo[3,4-c]isoquinoline is a ring assembly and a member of pyrazoles.

Scientific Research Applications

Anti-inflammatory and Antiproliferative Effects

  • A study identified a derivative of isoquinoline, similar to 7,8-Dimethoxy-1,5-dimethyl-3-phenylpyrazolo[3,4-c]isoquinoline, as an inhibitor of LPS-induced TNF-alpha production, indicating potential anti-inflammatory and antiproliferative effects (Nagahira et al., 2001).

Synthesis of Heterocyclic Compounds

  • Research on the synthesis of heterocyclic compounds incorporating the isoquinoline moiety, including variations of 7,8-Dimethoxy-1,5-dimethyl-3-phenylpyrazolo[3,4-c]isoquinoline, has been conducted, exploring novel chemical structures and potential applications (Abdallah et al., 2009).

Antitumor Agents

  • Several studies have synthesized and evaluated 3-arylisoquinolines, including derivatives of 7,8-Dimethoxy-1,5-dimethyl-3-phenylpyrazolo[3,4-c]isoquinoline, for their in vitro antitumor activity against various human tumor cell lines, indicating a broad antitumor spectrum (Cho et al., 1998), (Cho et al., 1997).

Antimicrobial and Docking Studies

  • The synthesis, reaction, antimicrobial activities, and docking studies of new chalcones incorporating the isoquinoline moiety demonstrate their potential in antimicrobial applications and as binding agents for specific proteins (Mukhtar et al., 2022).

Analgesic and Anti-Inflammatory Effects

  • A compound structurally related to 7,8-Dimethoxy-1,5-dimethyl-3-phenylpyrazolo[3,4-c]isoquinoline showed significant analgesic and anti-inflammatory effects, suggesting its potential use as a non-narcotic analgesic in medical practice (Rakhmanova et al., 2022).

Insecticidal Applications

  • Research on pyridine derivatives, including partially hydrogenated isoquinolines, demonstrated toxicological activity against agricultural pests, indicating potential insecticidal applications (Bakhite et al., 2022).

Local Anesthetic Activity and Toxicity Studies

  • A series of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline alkaloid derivatives were synthesized and evaluated for local anesthetic activity and acute toxicity, revealing potential as drug candidates with significant anesthetic effects (Azamatov et al., 2023).

properties

Product Name

7,8-Dimethoxy-1,5-dimethyl-3-phenylpyrazolo[3,4-c]isoquinoline

Molecular Formula

C20H19N3O2

Molecular Weight

333.4 g/mol

IUPAC Name

7,8-dimethoxy-1,5-dimethyl-3-phenylpyrazolo[3,4-c]isoquinoline

InChI

InChI=1S/C20H19N3O2/c1-12-15-10-17(24-3)18(25-4)11-16(15)19-13(2)22-23(20(19)21-12)14-8-6-5-7-9-14/h5-11H,1-4H3

InChI Key

XCXFZGWTAOVGKY-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C(=NN2C3=CC=CC=C3)C)C4=CC(=C(C=C14)OC)OC

Canonical SMILES

CC1=NC2=C(C(=NN2C3=CC=CC=C3)C)C4=CC(=C(C=C14)OC)OC

solubility

0.2 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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